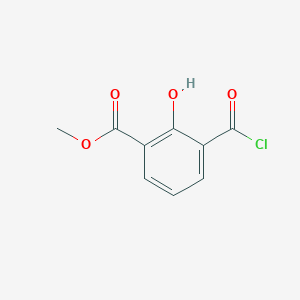
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide is a chemical compound with the molecular formula C8H5Cl2N5O It is known for its unique structure, which includes a benzamide core substituted with two chlorine atoms and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis, often under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products include different oxidation states of the tetrazole ring.
Hydrolysis: Products include 2,5-dichlorobenzoic acid and 5-aminotetrazole.
科学的研究の応用
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. Additionally, the chlorine atoms on the benzene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide: Similar structure with an ethyl group on the tetrazole ring.
3,5-dichloro-N-(2H-tetrazol-5-yl)benzamide: Similar structure with chlorine atoms at different positions on the benzene ring.
2,5-di(2H-tetrazol-5-yl)terephthalic acid: Contains two tetrazole rings and a terephthalic acid core
Uniqueness
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the tetrazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
560080-25-3 |
|---|---|
分子式 |
C8H5Cl2N5O |
分子量 |
258.06 g/mol |
IUPAC名 |
2,5-dichloro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H5Cl2N5O/c9-4-1-2-6(10)5(3-4)7(16)11-8-12-14-15-13-8/h1-3H,(H2,11,12,13,14,15,16) |
InChIキー |
XZCOIRRGZFFROY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NNN=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




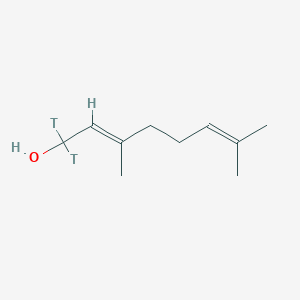
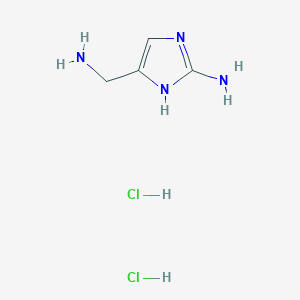
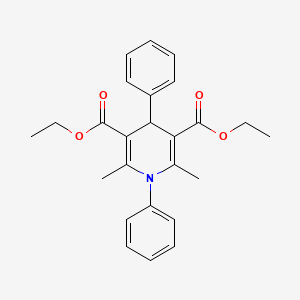

![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
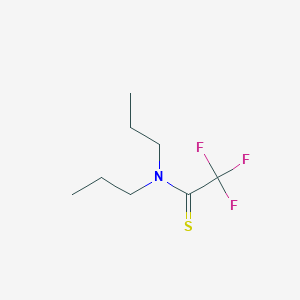
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
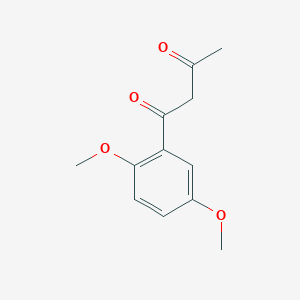
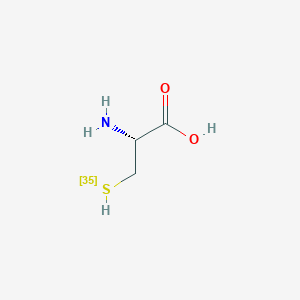
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
